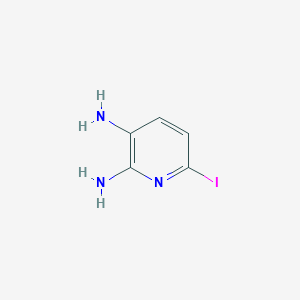

2,3-Diamino-6-iodopyridine

Description

Significance of 2,3-Diaminopyridine (B105623) Scaffold in Advanced Organic Synthesis

The 2,3-diaminopyridine framework is a cornerstone in the construction of various heterocyclic systems. evitachem.comnih.gov Its vicinal amino groups provide a reactive site for a multitude of chemical transformations, making it an invaluable synthon for creating diverse molecular architectures.

Role as a Versatile Synthon for Diverse Molecular Architectures

The adjacent amino groups on the 2,3-diaminopyridine scaffold allow for the facile construction of fused heterocyclic rings. A prominent example is the synthesis of imidazo[4,5-b]pyridines, which are formed through the condensation of 2,3-diaminopyridine with carboxylic acids, aldehydes, or their derivatives. researchgate.netmdpi.comnih.gov This reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or through reductive cyclization. mdpi.com The resulting imidazo[4,5-b]pyridine core is a key component in numerous biologically active molecules. researchgate.netmdpi.com Furthermore, the amino groups can undergo regioselective N-alkylation, providing a pathway to specifically substituted imidazo[4,5-b]pyridines. acs.org The nucleophilic nature of the amino groups also enables their participation in reactions like the formation of Schiff bases and metal chelation, further expanding the molecular diversity achievable from this scaffold. evitachem.com

Foundational Relevance in Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental to the field of heterocyclic chemistry. nih.gov The introduction of two amino groups at the 2- and 3-positions significantly influences the electronic properties of the pyridine ring, enhancing its nucleophilicity and providing sites for hydrogen bonding. nih.gov This makes the 2,3-diaminopyridine scaffold a crucial intermediate in the synthesis of a wide range of heterocyclic compounds, not limited to imidazopyridines. google.comlookchem.com Its derivatives have been utilized in the creation of various pharmaceutically important compounds and as ligands in organometallic complexes. google.comlookchem.com

The Unique Role of Iodine in Pyridine Chemistry for Synthetic Manipulation

The incorporation of an iodine atom at the 6-position of the 2,3-diaminopyridine scaffold introduces a highly valuable functional handle for synthetic manipulation. The carbon-iodine (C-I) bond possesses unique characteristics that enhance the reactivity of the molecule and allow for a range of transformations not as readily achieved with other halogens.

Reactivity Enhancements Conferred by C-I Bond Activation

The C-I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to activation. This property is exploited in various cross-coupling reactions, such as Suzuki, and Ullmann couplings, where the iodo-substituent acts as an excellent leaving group. mdpi.com The activation of the C-I bond can be achieved under various conditions, including transition-metal catalysis and even under visible light. mdpi.comresearchgate.netacs.org This enhanced reactivity allows for the introduction of a wide array of substituents at the 6-position of the pyridine ring, providing a powerful tool for molecular diversification.

Comparison with Other Halogenated Pyridyl Diamines

To understand the unique role of iodine, it is useful to compare it with other common halogenated pyridyl diamines, such as 2,3-diamino-5-bromopyridine (B182523) and 2,3-diamino-6-chloropyridine. sigmaaldrich.comchemodex.com

| Property | 2,3-Diamino-6-iodopyridine | 2,3-Diamino-5-bromopyridine | 2,3-Diamino-6-chloropyridine |

| Reactivity in Nucleophilic Aromatic Substitution | Highest | Intermediate | Lowest |

| Leaving Group Ability | Excellent | Good | Moderate |

| C-X Bond Strength | Weakest | Intermediate | Strongest |

| Utility in Cross-Coupling Reactions | High | High | Moderate |

| pKa of Conjugate Acid (estimated) | Higher than bromo and chloro analogs nih.gov | Intermediate nih.gov | Lower than iodo and bromo analogs nih.gov |

This table provides a qualitative comparison based on general principles of halogen reactivity in aromatic systems.

In nucleophilic aromatic substitution reactions, the reactivity generally follows the order I > Br > Cl > F. sci-hub.se This trend is attributed to the decreasing polarizability and increasing C-X bond strength from iodine to fluorine. Therefore, this compound is expected to be more reactive towards nucleophiles than its bromo and chloro counterparts. This higher reactivity can be advantageous in achieving transformations under milder conditions.

For instance, the synthesis of 2,3-diamino-5-bromopyridine often involves a multi-step process starting from 2-aminopyridine (B139424), including bromination, nitration, and subsequent reduction. orgsyn.orgarkat-usa.org The synthesis of 2,3-diaminopyridine itself can be achieved through various routes, including the reduction of nitropyridine precursors or the amination of halopyridines. orgsyn.orgchemicalbook.com The presence of the more labile iodine atom in this compound offers a more facile entry point for derivatization at that position compared to the bromo or chloro analogs.

Current Research Landscape and Underexplored Facets of this compound

While the broader class of halogenated diaminopyridines has seen considerable research, this compound itself remains a relatively underexplored compound. Much of the existing literature focuses on the synthesis and utility of the parent 2,3-diaminopyridine and its bromo- and chloro-derivatives. sigmaaldrich.comchemodex.comarkat-usa.orgresearchgate.net For example, 2,3-diamino-5-bromopyridine has been used as a precursor for the synthesis of imidazo[4,5-b]pyridine derivatives with potential biological activities. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVKWDJRCBMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634053 | |

| Record name | 6-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351447-14-8 | |

| Record name | 6-Iodo-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351447-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Diamino 6 Iodopyridine and Analogs

Strategies for Direct Introduction of the Iodine Substituent

Direct iodination involves the C-H functionalization of the pyridine (B92270) ring. While seemingly straightforward, achieving high regioselectivity on an electron-rich system like 2,3-diaminopyridine (B105623) presents significant challenges.

The direct iodination of 2,3-diaminopyridine to selectively yield the 6-iodo isomer is not a widely reported high-yield transformation. The pyridine ring is activated by two amino groups at the 2- and 3-positions, which direct electrophilic substitution. The 2-amino group is ortho- and para-directing (to positions 3 and 5), while the 3-amino group is also ortho- and para-directing (to positions 2, 4, and 6). This combined directing effect complicates selective substitution at the C-6 position, often leading to a mixture of products or substitution at more activated sites like C-5.

Common iodinating agents for electron-rich aromatics, such as N-Iodosuccinimide (NIS) with an acid catalyst or Iodine monochloride, have been used for other pyridine derivatives. researchgate.netarkat-usa.org For instance, the iodination of various activated aromatics can be achieved using NIS in combination with catalytic amounts of trifluoroacetic acid under mild conditions. researchgate.net However, applying these methods to 2,3-diaminopyridine would likely require extensive optimization to favor the desired 6-iodo isomer over other potential products. The synthesis of 2,6-diamino-3-iodopyridine from 2,6-diaminopyridine (B39239) has been reported, highlighting that direct iodination of diaminopyridines is feasible, though regioselectivity remains a primary challenge depending on the starting isomer. chemicalbook.com

Table 1: General Reagents for Iodination of Activated Aromatics

| Iodinating System | Typical Substrates | Comments |

|---|---|---|

| N-Iodosuccinimide / Trifluoroacetic Acid | Electron-rich aromatics | Mild conditions, but regioselectivity can be an issue with multiple activating groups. researchgate.net |

| Iodine / Iodic Acid | Hydroxylated aromatic ketones | Practical and regioselective for certain substituted phenols. arkat-usa.org |

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for functionalizing heterocyclic compounds. beilstein-journals.org Palladium, iridium, and iron-based catalytic systems have been developed for the arylation, alkylation, and halogenation of pyridine C-H bonds. beilstein-journals.orgnih.gov These methods often employ a directing group to achieve high regioselectivity.

For the synthesis of 2,3-diamino-6-iodopyridine, a hypothetical catalytic approach could involve the use of one of the amino groups, or a derivative thereof, as an ortho-directing group to guide the iodination to the C-2 position. However, since the target is the 6-iodo isomer, this is not directly applicable. An alternative strategy might involve the functionalization of the C-6 position through a transient directing group. While specific examples for the direct catalytic C-6 iodination of 2,3-diaminopyridine are scarce, the general principles of palladium-catalyzed C-H halogenation offer a potential, albeit undeveloped, route. rsc.org Such reactions typically involve a Pd(II) catalyst and an oxidant, with an iodide source like N-iodosuccinimide or molecular iodine.

Synthesis via Halogen Exchange Reactions

Halogen exchange reactions provide an indirect method for introducing iodine by substituting a different halogen, such as chlorine or bromine. This approach is often highly efficient and regioselective.

The nucleophilic aromatic substitution (SNAr) pathway is a viable method for synthesizing 6-iodopyridines from their 6-chloro or 6-bromo counterparts. The pyridine nitrogen atom activates the C-2/C-6 and C-4 positions towards nucleophilic attack, facilitating the displacement of a halide. youtube.comresearchgate.net This reaction, often referred to as a Finkelstein-type reaction for heteroaromatics, typically involves heating the chlorinated precursor with an excess of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or DMF.

An acid-mediated variant of this halogen exchange has proven highly effective for converting various chloropyridines and chloroquinolines into their corresponding iodides in good to high yields (75-91%). researchgate.netthieme-connect.deresearchgate.net This method avoids the use of transition metals and can be highly regioselective. researchgate.netresearchgate.net Starting with 2,3-diamino-6-chloropyridine, treatment with sodium iodide in the presence of an acid could furnish this compound.

Table 2: Representative Conditions for Halogen Exchange on Pyridines

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | NaI, Acid | Not specified | 2-Iodopyridine | Good | researchgate.net |

| 4,7-Dichloroquinoline | NaI, HCl | Not specified | 7-Chloro-4-iodoquinoline | ~90% | researchgate.netresearchgate.net |

Multi-step Synthetic Pathways to this compound Scaffolds

Constructing the target molecule through a sequence of reactions is often the most reliable and well-documented approach, allowing for precise control over the substitution pattern.

A classic and effective route to substituted 2,3-diaminopyridines involves the nitration of a halogenated 2-aminopyridine (B139424) precursor, followed by the chemical reduction of the introduced nitro group. orgsyn.orgarkat-usa.orgresearchgate.net A plausible pathway to this compound would start with 2-amino-6-iodopyridine.

The general, well-established sequence using a brominated analog proceeds as follows:

Halogenation: 2-Aminopyridine is first halogenated. For example, bromination with bromine in acetic acid yields 2-amino-5-bromopyridine (B118841) as the major product. arkat-usa.orgresearchgate.net A direct synthesis for the starting material 2-amino-6-iodopyridine has been reported from 1,3-dicyanopropanol-2 and hydrogen iodide. google.com

Nitration: The resulting 2-amino-halopyridine is nitrated. Nitration of 2-amino-5-bromopyridine with a mixture of nitric and sulfuric acids at controlled temperatures yields 2-amino-5-bromo-3-nitropyridine. orgsyn.orgarkat-usa.orgresearchgate.net The halogen at position 5 effectively blocks that site and directs the incoming nitro group to the C-3 position. google.comgoogleapis.com A similar regiochemical outcome would be expected for the nitration of 2-amino-6-iodopyridine, yielding 2-amino-6-iodo-3-nitropyridine.

Reduction: The final step is the reduction of the nitro group. The 2-amino-halo-3-nitropyridine intermediate is reduced to the corresponding 2,3-diamino-halopyridine. A common method is using iron powder in an acidic medium (e.g., ethanol (B145695), water, and hydrochloric acid), which selectively reduces the nitro group to an amine in high yield. orgsyn.orgarkat-usa.orgresearchgate.net

This multi-step approach provides unambiguous access to the desired regioisomer.

Table 3: Multi-step Synthesis of 2,3-Diamino-5-bromopyridine (B182523) (Analogous Pathway)

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Bromination | 2-Aminopyridine | Br₂, Acetic Acid, <20°C | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2. Nitration | 2-Amino-5-bromopyridine | HNO₃, H₂SO₄, 0-60°C | 2-Amino-5-bromo-3-nitropyridine | 78-85% | orgsyn.org |

Amination Reactions of Halogenated Nitropyridines

A prevalent strategy for introducing amino groups onto a pyridine ring involves the amination of precursors containing both halo and nitro substituents. The nitro group activates the ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of a halide by an amine. This is often followed by the reduction of the nitro group to a second amine.

A notable example is the synthesis of 2,3-diamino-6-methoxypyridine, an analog of the target compound. This process begins with 2,6-dichloro-3-nitropyridine, which undergoes ammonolysis to replace one of the chloro groups, yielding 2-amino-6-chloro-3-nitropyridine. google.com The remaining chloro group is then substituted by a methoxy (B1213986) group via reaction with sodium methoxide (B1231860). google.com The final step involves the reduction of the nitro group to an amino group, typically using a reducing agent like stannous chloride in hydrochloric acid, to produce the desired 2,3-diamino-6-methoxypyridine. google.com

Another advanced approach involves Palladium-catalyzed C,N-cross coupling reactions, which can form N-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.gov While conventional methods were often limited to N-alkylation, modern catalyst systems, such as those using RuPhos and BrettPhos ligands, enable the coupling of both primary and secondary amines, including anilines, with unprotected 3-halo-2-aminopyridines. nih.gov This provides a direct route to complex diaminopyridine derivatives.

A general method for producing 2,3-diaminopyridine involves the high-pressure amination of 3-amino-2-halopyridines. In a documented procedure, 2-chloro-3-aminopyridine is treated with aqueous ammonia (B1221849) in an autoclave in the presence of a copper sulfate (B86663) catalyst, yielding 2,3-diaminopyridine. google.com

| Starting Material | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | 1. Aqueous ammonia in methanol (B129727) 2. Sodium methoxide in methanol 3. SnCl2·2H2O, HCl | 2,3-diamino-6-methoxypyridine | google.com |

| 3-bromo-2-aminopyridine | Primary or secondary amines, Pd-catalyst (e.g., BrettPhos-precatalyst), LiHMDS | N3-substituted-2,3-diaminopyridines | nih.gov |

| 2-chloro-3-aminopyridine | Aqueous ammonia, CuSO4·5H2O, 130°C, high pressure | 2,3-diaminopyridine | google.com |

Derivatization of Pre-formed 2,3-Diaminopyridine Rings (e.g., from 2-aminopyridine via bromination, nitration, and hydrogenation)

An alternative to building the diamino functionality onto the ring is to start with a simpler pyridine derivative and introduce the necessary groups sequentially. A well-established route starts with the readily available 2-aminopyridine. orgsyn.orgarkat-usa.org

The synthesis proceeds in several steps:

Bromination: 2-aminopyridine is first brominated. The substitution occurs preferentially at the 5-position, yielding 2-amino-5-bromopyridine as the major product. arkat-usa.orgresearchgate.net

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated using nitric acid in sulfuric acid. The nitro group is directed to the 3-position, affording 2-amino-5-bromo-3-nitropyridine. orgsyn.orgarkat-usa.org This step is crucial as it installs the nitrogen precursor at the correct position.

Hydrogenation/Reduction: The final step is the reduction of the nitro group. This can be achieved using various methods, such as iron in acidified ethanol or catalytic hydrogenation, to yield 2,3-diamino-5-bromopyridine. orgsyn.orgarkat-usa.org

While this sequence yields a bromo-analog, the introduction of an iodo-substituent can be accomplished through direct iodination of a suitable diaminopyridine precursor. For instance, 2,6-diaminopyridine can be directly iodinated to produce 2,6-diamino-3-iodopyridine. chemicalbook.com This suggests that a similar direct iodination of 2,3-diaminopyridine could be a viable, though potentially challenging, route to the target compound, with regioselectivity being a key consideration.

| Step | Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Bromination | 2-Aminopyridine | Bromine | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2. Nitration | 2-Amino-5-bromopyridine | 95% HNO3, H2SO4, 0-60°C | 2-Amino-5-bromo-3-nitropyridine | 78-85% | orgsyn.org |

| 3. Reduction | 2-Amino-5-bromo-3-nitropyridine | Reduced iron, 95% ethanol, HCl | 2,3-Diamino-5-bromopyridine | 78% | orgsyn.orgarkat-usa.org |

Purification and Isolation Techniques in the Synthesis of this compound (e.g., recrystallization, chromatography)

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product and its intermediates. emu.edu.tr The choice of method depends on the physical state of the compound and the nature of the impurities, which may include unreacted starting materials, catalysts, and by-products. emu.edu.trijddr.in

Recrystallization is a fundamental technique used to purify solid compounds. The selection of an appropriate solvent is critical; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities should remain either insoluble or highly soluble at all temperatures. ijddr.in In the synthesis of diaminopyridine derivatives, various solvent systems have been employed. For example, crude 2,3-diamino-5-bromopyridine can be recrystallized from water. orgsyn.org In other procedures, products have been recrystallized from benzene (B151609) or purified via extraction with a solvent like ethyl acetate, which can yield purities exceeding 99.5%. google.com

Chromatography offers a powerful suite of techniques for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC): This is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. emu.edu.tr A small spot of the reaction mixture is applied to a plate coated with an adsorbent like silica (B1680970) gel, and a solvent system is used to separate the components. emu.edu.trnih.gov

Column Chromatography: For preparative scale purification, column chromatography is widely used. The crude product is loaded onto a column packed with a stationary phase (e.g., silica or alumina), and a solvent or solvent mixture (the mobile phase) is passed through to elute the components at different rates. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides superior separation power by using small-particle stationary phases and high pressure to force the mobile phase through the column. nih.gov This technique is valuable for both analytical assessment of purity and for preparative isolation of highly pure compounds.

In a typical workflow, a crude product might first be subjected to an extraction, followed by recrystallization. If impurities persist, column chromatography would be the next step to achieve the desired level of purity. emu.edu.tr

Spectroscopic and Structural Elucidation of 2,3 Diamino 6 Iodopyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the unambiguous structural assignment of 2,3-diamino-6-iodopyridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the molecular structure can be assembled.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons in a molecule. For this compound, the chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino groups and the electron-withdrawing iodine atom. The protons on the pyridine (B92270) ring typically appear as doublets due to coupling with their neighbors. The amino protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Data for Aminopyridine Derivatives

| Compound | Solvent | H-4 (ppm) | H-5 (ppm) | NH₂ (ppm) | J (Hz) |

| 2,3-Diaminopyridine (B105623) | DMSO-d₆ | 6.8 - 7.0 (d) | 6.4 - 6.6 (d) | 4.5 - 5.5 (br s) | ~7.5 |

| 4-Amino-3-iodopyridine | - | 8.2–8.4 (d) | 6.5–6.7 (d) | 5.2 (br s) | - |

Data is illustrative and may vary based on specific derivatives and experimental conditions. The coupling constant (J) for adjacent protons on the pyridine ring is typically in the range of 6-8 Hz. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the chemical shifts of the pyridine ring carbons are diagnostic. The carbon atom bearing the iodine (C-6) is significantly shielded, appearing at a lower chemical shift compared to the other carbons. The carbons attached to the amino groups (C-2 and C-3) are also shielded due to the electron-donating nature of the nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Substituted Pyridines

| Carbon Atom | Chemical Shift (ppm) |

| C-2 (C-NH₂) | 150 - 160 |

| C-3 (C-NH₂) | 135 - 145 |

| C-4 | 110 - 125 |

| C-5 | 105 - 120 |

| C-6 (C-I) | 80 - 100 |

These are estimated ranges and can be influenced by the specific substitution pattern and solvent.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for a complete and unambiguous structural elucidation. science.govnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For instance, in a this compound derivative, a cross-peak between the H-4 and H-5 signals would confirm their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. youtube.com For example, an HMBC correlation between the amino protons and the C-2 and C-3 carbons would confirm the positions of the amino groups. It is also instrumental in establishing the connectivity between different substituent groups and the pyridine ring. ipb.pt

The combined application of these 2D NMR techniques provides a powerful toolkit for the precise and detailed structural characterization of even complex derivatives of this compound. nih.govbohrium.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.nettsijournals.comresearchgate.net

N-H Stretching : The amino groups give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. tsijournals.com

C=C and C=N Stretching : The stretching vibrations of the pyridine ring (C=C and C=N bonds) are observed in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending : The in-plane bending (scissoring) vibration of the amino groups typically appears around 1600-1650 cm⁻¹. tsijournals.com

C-N Stretching : The stretching vibration of the bond between the pyridine ring and the amino group is usually found in the 1250-1350 cm⁻¹ range. tsijournals.com

C-I Stretching : The carbon-iodine bond stretching vibration is expected to appear in the low-frequency region of the infrared spectrum, typically below 600 cm⁻¹.

Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Amino (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1650 |

| Aromatic C-N | Stretching | 1250 - 1350 |

| Carbon-Iodine (C-I) | Stretching | < 600 |

These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (235.03 g/mol ). synchem.de

The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for iodo-substituted pyridines include the loss of the iodine atom, leading to a significant fragment ion. The fragmentation of the pyridine ring itself can also be observed. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the confirmation of the elemental composition of the molecule. For instance, in the mass spectrum of 4-amino-3-iodopyridine, the molecular ion peak is observed at m/z 221.01, and a key fragmentation pattern is the loss of an iodine atom.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy, typically to four or five decimal places. innovareacademics.inbioanalysis-zone.com Unlike standard mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. bioanalysis-zone.com This precision is critical for confirming the identity of a synthesized compound like this compound and differentiating it from potential isomeric impurities or byproducts.

The technique provides the experimentally determined accurate mass, which can be compared against the theoretically calculated mass for a proposed chemical formula. A close match, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition. researchgate.net For this compound, the expected accurate mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N).

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆IN₃ |

| Isotopic Mass (Monoisotopic) | 234.96064 Da |

| Observed Ion (e.g., [M+H]⁺) | 235.96847 Da |

| Instrumentation | Time-of-Flight (TOF), Orbitrap, or FT-ICR |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing an accurate mass of the molecular ion, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be analyzed to confirm the compound's structure. scienceready.com.au The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.

For aromatic amines and halogenated compounds, specific fragmentation pathways are common. libretexts.orglibretexts.org The C-I bond is relatively weak and is expected to cleave readily, leading to a prominent peak corresponding to the loss of an iodine radical (M - 127). Further fragmentation would likely involve the pyridine ring and its amino substituents.

Expected Fragmentation Pathways:

Alpha-cleavage: The bond between the pyridine ring and the iodine atom can break, resulting in a [M-I]⁺ fragment. This is often a dominant fragmentation pathway for iodo-aromatic compounds.

Loss of Amino Group: Fragmentation involving the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃) can occur.

Ring Cleavage: The stable aromatic ring can undergo fragmentation, often by losing neutral molecules like hydrogen cyanide (HCN), which is characteristic of pyridine-containing structures.

| Fragment Ion | Proposed Structure/Loss | Calculated m/z |

|---|---|---|

| [C₅H₆IN₃]⁺• | Molecular Ion | 235 |

| [C₅H₆N₃]⁺ | Loss of •I | 108 |

| [C₅H₅IN]⁺• | Loss of N₂H₂ | 204 |

| [C₄H₄N₂]⁺• | Loss of •I and HCN | 80 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the nature of its conjugated π-systems. tanta.edu.eg

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the molecule. elte.hu The pyridine ring is a chromophore containing π electrons, and the amino groups (-NH₂) act as powerful auxochromes, which contain non-bonding (n) electrons.

π → π* Transitions: These high-intensity absorptions are characteristic of the aromatic π-system and are influenced by substituents on the ring. The presence of two amino groups, which are electron-donating, extends the conjugation and typically shifts this absorption to a longer wavelength (a bathochromic or red shift) compared to unsubstituted pyridine. uomustansiriyah.edu.iq

n → π* Transitions: These lower-intensity absorptions result from the excitation of a non-bonding electron from one of the nitrogen atoms (either in the ring or the amino groups) to an anti-bonding π* orbital. elte.hu These transitions are also sensitive to the electronic environment and solvent polarity. uomustansiriyah.edu.iq

Investigation of Charge Transfer (CT) Complex Formation (e.g., with electron acceptors)

This compound, with its electron-rich pyridine ring and two amino groups, is an excellent electron donor. It can interact with suitable electron acceptor molecules to form charge-transfer (CT) complexes. sigmaaldrich.com The formation of such complexes is a well-documented phenomenon for related compounds like 2,3-diaminopyridine and its bromo-derivative, which form stable CT complexes with acceptors like chloranilic acid (CLA) and dihydroxy-p-benzoquinone. scirp.orgresearchgate.net

This interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the diaminopyridine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process results in the appearance of a new, distinct, and often intensely colored absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. researchgate.netmdpi.com The position (λmax) of this new band is characteristic of the specific donor-acceptor pair and is sensitive to solvent polarity. Spectrophotometric analysis can be used to determine the stoichiometry of the complex (often 1:1) and its formation constant (KCT), which is a measure of the complex's stability. researchgate.net

| Parameter | Description |

|---|---|

| Electron Donor | This compound |

| Potential Electron Acceptors | Chloranilic acid, Tetracyanoethylene (TCNE), 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

| Spectroscopic Evidence | Appearance of a new, broad absorption band at a longer wavelength (lower energy) |

| Significance | Confirms the electron-donating nature of the molecule and allows for the study of intermolecular interactions |

X-ray Diffraction Studies

While spectroscopic methods provide information about connectivity and electronic structure, X-ray diffraction provides the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a molecule. By diffracting X-rays off a well-ordered single crystal, a complete three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would provide unambiguous confirmation of:

The substitution pattern on the pyridine ring.

The planarity of the pyridyl system. nih.gov

The specific conformation of the amino groups relative to the ring.

Detailed intermolecular interactions in the crystal lattice, such as hydrogen bonding and potential halogen bonding involving the iodine atom.

In related structures, such as 2,3-diaminopyridinium salts, the protonated pyridine nitrogen and the amino groups act as hydrogen bond donors, forming robust networks with counter-ions. nih.gov In the crystal lattice of this compound, it is expected that the amino groups would participate in strong N-H···N hydrogen bonds, linking adjacent molecules into chains or sheets. The large, polarizable iodine atom could also engage in halogen bonding (I···N or I···I interactions), further influencing the crystal packing.

Chemical Reactivity and Derivatization Strategies for 2,3 Diamino 6 Iodopyridine

Reactions at the Amino Functionalities

The two amino groups at the 2- and 3-positions of the pyridine (B92270) ring are primary sites for a range of chemical transformations. The nucleophilicity of these groups allows for condensation, alkylation, and acylation reactions.

The vicinal diamino arrangement in 2,3-diaminopyridine (B105623) derivatives facilitates the formation of fused heterocyclic systems through condensation with carbonyl compounds. These reactions are pivotal in the synthesis of various biologically active scaffolds. nih.gov

Schiff Base Formation: Like other primary amines, the amino groups of 2,3-diamino-6-iodopyridine can react with aldehydes and ketones to form Schiff bases (imines). The reaction of 2,3-diaminopyridine with salicylaldehyde, for instance, results in the formation of a bis-condensed Schiff base. sigmaaldrich.com This reactivity is expected to be retained in the 6-iodo derivative.

Imidazopyridine Synthesis: One of the most significant applications of 2,3-diaminopyridines is the synthesis of imidazo[4,5-b]pyridines, which are structural analogs of purines and exhibit a wide range of biological activities. nih.gov The reaction of 2,3-diaminopyridine with aldehydes under oxidative conditions or with carboxylic acids and their derivatives leads to the formation of the fused imidazole (B134444) ring. nih.gov For example, the condensation of 2,3-diaminopyridine with various aldehydes can be achieved using air as the oxidant. nih.gov This methodology provides a direct route to 2-substituted imidazo[4,5-b]pyridines.

Azabenzimidazole Formation: The reaction of 2,3-diaminopyridine precursors with substituted benzaldehydes can lead to the formation of 4-azabenzimidazole derivatives. arkat-usa.org This reaction typically involves the initial formation of a Schiff base followed by an intramolecular cyclization. The specific conditions, such as the solvent and temperature, can influence the reaction outcome and yield. arkat-usa.org

Table 1: Examples of Condensation Reactions with 2,3-Diaminopyridine Analogues

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | 1H-Imidazo[4,5-b]pyridines | nih.gov |

| 2,3-Diaminopyridine | Carboxylic Acids | Imidazo[4,5-b]pyridines | nih.gov |

| 2,3-Diaminopyridine | Salicylaldehyde | Bis-condensed Schiff Base | sigmaaldrich.com |

| 2,3-Diaminopyridine Derivatives | Substituted Benzaldehydes | 4-Azabenzimidazoles | arkat-usa.org |

The amino groups of this compound can undergo nucleophilic attack on alkylating and acylating agents.

Alkylation: The reaction with alkyl halides or other alkylating agents can lead to the formation of N-alkylated derivatives. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and stoichiometry of the reactants.

Acylation: Acylation of the amino groups can be achieved using acyl chlorides, anhydrides, or carboxylic acids (often with a coupling agent). This reaction is useful for introducing amide functionalities, which can serve as precursors for further transformations or as key structural elements in target molecules. Homolytic acylation is also a known method for acylating pyridine rings. thieme-connect.de

Transformations Involving the Iodine Substituent

The iodine atom at the 6-position is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions. The C-I bond is relatively weak, making it a good leaving group in many transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The iodo-substituent on the pyridine ring makes this compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.orgfishersci.co.uk It is widely used to synthesize biaryl and heteroaryl compounds. libretexts.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. researchgate.netacs.org

Sonogashira Coupling: The Sonogashira reaction couples the iodopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C-C triple bond. organic-chemistry.orgbeilstein-journals.org This reaction is instrumental in the synthesis of aryl- and heteroaryl-alkynes. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the iodopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. uniurb.ittaylorandfrancis.com This reaction is a versatile method for C-C bond formation and can be applied to a wide range of substrates. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the iodopyridine with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. rsc.orgresearchgate.net This method is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. nih.govchemspider.com The choice of ligand is critical for the success of the reaction, with sterically demanding phosphines often providing the best results. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd catalyst, Base | libretexts.orgfishersci.co.uk |

| Sonogashira | Terminal Alkyne | C-C (triple) | Pd catalyst, Cu(I) co-catalyst, Base | organic-chemistry.orgbeilstein-journals.org |

| Heck | Alkene | C-C (double) | Pd catalyst, Base | uniurb.ittaylorandfrancis.com |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base | rsc.orgresearchgate.net |

The iodine atom can be displaced by various nucleophiles, although this is generally less common for aryl iodides compared to activated systems unless under specific reaction conditions. In some contexts, particularly with highly nucleophilic reagents, direct substitution can occur. ambeed.com For instance, studies on polychlorinated iodopyridines have shown that the position of nucleophilic attack can be influenced by the nature of the nucleophile (hard vs. soft nucleophiles). orgchemres.org

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is basic and can act as a nucleophile. chempanda.com Its lone pair of electrons is not part of the aromatic π-system and is available for reaction. imperial.ac.uk

Protonation and Alkylation: The pyridine nitrogen can be protonated by acids to form pyridinium (B92312) salts. It can also be alkylated by alkyl halides to form N-alkylpyridinium salts. These salts are more reactive towards nucleophiles than the parent pyridine. abertay.ac.uk

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. imperial.ac.uk

Protonation and Lewis Acidity Considerations

Specific experimental studies on the protonation and Lewis acidity of this compound are not extensively documented in publicly available literature. However, the behavior of the parent compound, 2,3-diaminopyridine, provides a strong basis for understanding these properties.

Pyridine and its derivatives are basic due to the lone pair of electrons on the nitrogen atom. In 2,3-diaminopyridine, the pyridine nitrogen is the most basic site and is readily protonated. nih.govnih.govresearchgate.net Crystallographic studies of salts formed between 2,3-diaminopyridine and various acids, such as 3-aminobenzoic acid and 4-nitrobenzoic acid, confirm that protonation occurs at the pyridine nitrogen (N1), resulting in the formation of a 2,3-diaminopyridinium cation. nih.govnih.gov In the salt 2,3-diaminopyridinium 4-nitrobenzoate, a wide angle of 123.62 (17)° is observed at the protonated N1 atom. nih.govresearchgate.net

The amino groups at the C2 and C3 positions also possess lone pairs and can exhibit basicity, but they are generally less basic than the ring nitrogen. These amino groups are crucial in forming hydrogen-bonding networks. For instance, in the crystal structure of 2,3-diaminopyridinium salts, the protonated pyridine nitrogen and one of the amino groups often form a characteristic hydrogen-bonding motif with the counter-anion. nih.govnih.gov

As a Lewis base, 2,3-diaminopyridine can coordinate with metal centers. It has been shown to react with rhenium complexes, coordinating to the metal in a monoanionic diamidopyridinium mode. researchgate.net This demonstrates the ability of the nitrogen atoms to donate electron density to a Lewis acid (the metal center). The presence of the electron-withdrawing iodine atom at the C6 position in this compound is expected to decrease the basicity of the pyridine nitrogen compared to the unsubstituted 2,3-diaminopyridine, due to inductive effects.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The adjacent amino groups at the C2 and C3 positions make this compound an ideal substrate for cyclization reactions to form fused five-membered rings, leading to the imidazo[4,5-b]pyridine scaffold. This bicyclic system is a core structure in many biologically active molecules. mdpi.comarkat-usa.org The general strategy involves the reaction of the ortho-diamine with a reagent that provides a one-carbon unit, which becomes the C2 atom of the newly formed imidazole ring.

Formation of Imidazo[4,5-b]pyridine Derivatives

The most common and direct method for synthesizing imidazo[4,5-b]pyridines is the condensation of a 2,3-diaminopyridine derivative with an aldehyde or a carboxylic acid (or its equivalent). mdpi.comjscimedcentral.com While specific examples using this compound are sparse, the reactivity of analogous compounds like 2,3-diaminopyridine and 2,3-diamino-5-bromopyridine (B182523) is well-established and serves as a model for the expected reactivity. arkat-usa.org

A widely used method involves the condensation of the diaminopyridine with various substituted benzaldehydes. arkat-usa.org This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like nitrobenzene (B124822), to facilitate the cyclization and subsequent oxidation (aromatization) to the imidazo[4,5-b]pyridine product. arkat-usa.orgresearchgate.net For example, the reaction of 2,3-diamino-5-bromopyridine with substituted benzaldehydes in refluxing nitrobenzene yields the corresponding 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridine derivatives. arkat-usa.org It is anticipated that this compound would react similarly to yield 6-iodo-2-aryl-1H-imidazo[4,5-b]pyridine derivatives.

The reaction can also be performed with carboxylic acids or their derivatives, such as orthoesters. The cyclization of 2,3-diaminopyridine with triethyl orthoformate, for instance, yields the parent imidazo[4,5-b]pyridine. mdpi.com The use of Lewis acids like zinc triflate has been shown to catalyze the condensation of 3,4-diaminopyridine (B372788) with aldehydes, suggesting a potential catalytic route for the synthesis of 6-iodo-imidazo[4,5-b]pyridines. jscimedcentral.com The resulting 6-iodo-imidazo[4,5-b]pyridine scaffold is a valuable intermediate, as the iodine atom can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse substituents at the 6-position. mdpi.com

Computational and Theoretical Investigations of 2,3 Diamino 6 Iodopyridine and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules.

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy structure. For derivatives of 2,3-diaminopyridine (B105623), DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been successfully employed to obtain optimized geometric parameters. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric properties.

The electronic structure of these molecules is also explored using DFT. Analysis of Mulliken atomic charges, for instance, helps in understanding the distribution of electron density across the molecule. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, indicating higher reactivity. DFT calculations are frequently used to compute the energies of these frontier orbitals. For example, in studies of related diaminopyridine derivatives, the HOMO and LUMO distributions have been visualized to understand intramolecular charge transfer processes. researchgate.netresearchgate.net Typically, the HOMO is located on the electron-rich portions of the molecule, such as the diaminopyridine ring, while the LUMO may be distributed over other parts of the molecule, depending on its substituents. researchgate.net This analysis provides valuable insights into the molecule's electronic transitions and potential for engaging in chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Representative Diaminopyridine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.51 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 4.01 |

Note: The data presented is for a related diaminopyridine complex and serves as an illustrative example of the type of information obtained from FMO analysis. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewuxiapptec.com The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue represents areas of low electron density (positive potential, attractive to nucleophiles). wuxiapptec.comresearchgate.net

For aminopyridine derivatives, MEP maps can identify the most likely sites for protonation and other electrophilic interactions. researchgate.net The nitrogen atoms of the pyridine (B92270) ring and the amino groups are generally expected to be electron-rich regions, appearing as red or yellow on an MEP map. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino groups and the pyridine ring may exhibit a more positive potential. researchgate.net This visual representation of the molecule's electronic landscape is instrumental in understanding intermolecular interactions, including hydrogen bonding and the formation of charge-transfer complexes. researchgate.netresearchgate.net

Quantum Chemical Studies of Charge Transfer Interactions

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. acs.org Quantum chemical calculations are indispensable for understanding the nature of these interactions, including the geometry of the complex, the degree of charge transfer, and the factors governing the stability of the complex. nih.govaps.org

Theoretical modeling of donor-acceptor complexes involving diaminopyridine derivatives as the electron donor and molecules like iodine or other π-acceptors has been a subject of study. researchgate.netresearchgate.net These studies often employ DFT and other quantum chemical methods to investigate the geometry and electronic structure of the resulting complexes. researchgate.net For instance, the interaction between 2,3-diaminopyridine and iodine has been investigated to understand the formation of CT complexes. researchgate.net

Computational models can predict the preferred orientation of the donor and acceptor molecules within the complex, as well as the key intermolecular interactions, such as halogen bonds or hydrogen bonds, that contribute to its stability. acs.orgrsc.org These theoretical insights are crucial for interpreting experimental spectroscopic data and understanding the mechanism of complex formation. researchgate.net

Beyond describing the structure of charge-transfer complexes, quantum chemical calculations can also provide quantitative information about their formation. Theoretical methods can be used to estimate the binding energy of the complex, which is related to its formation constant (KCT). researchgate.net A higher binding energy indicates a more stable complex and a larger formation constant.

The stoichiometry of the complex, which is often determined experimentally using methods like Job's plot, can be corroborated by theoretical calculations. researchgate.netresearchgate.net By calculating the binding energies for different stoichiometric ratios (e.g., 1:1, 1:2), the most stable arrangement can be identified, providing theoretical support for the experimentally observed stoichiometry. researchgate.net For example, studies on related diaminopyridine complexes have confirmed a 1:1 stoichiometry through both experimental and theoretical approaches. researchgate.netresearchgate.net These computational predictions of formation constants and stoichiometry are vital for understanding the thermodynamics of charge-transfer complexation. researchgate.net

Theoretical Vibrational Frequency Analysis for Spectroscopic Assignment Support

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule in its optimized geometric state, researchers can correlate theoretical modes with observed spectral bands. Methods such as DFT, particularly with the B3LYP functional, have been shown to provide excellent agreement with experimental data for various pyridine derivatives after applying appropriate scaling factors. science.govnih.gov

For aminopyridine analogs, computational approaches have been successfully used to assign complex vibrational modes, including C-H stretching, N-H stretching, C-N stretching, and ring breathing modes. researchgate.net For instance, studies on 2,3-diaminopyridine (DAPY), a close analog of the title compound, have utilized Hartree-Fock calculations to analyze its vibrational frequencies and how they shift upon complexation with iodine. researchgate.net The theoretical calculations provide a detailed description of the vibrational modes, supporting the experimental assignments. researchgate.net

While specific theoretical vibrational data for 2,3-Diamino-6-iodopyridine is not extensively published, the principles can be illustrated with data from analogous compounds like 2-amino-5-chloropyridine (B124133). The comparison between calculated (scaled) and experimental frequencies helps in the definitive assignment of fundamental vibrational modes. researchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Aminopyridine Analog (Note: This table is representative and based on data for analogous compounds like 2-amino-5-chloropyridine to demonstrate the methodology.)

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 | 3455 | 3452 |

| N-H Symmetric Stretch | 3350 | 3354 | 3351 |

| C-H Ring Stretch | 3080 | 3085 | 3082 |

| C=C, C=N Ring Stretch | 1620 | 1625 | 1623 |

| NH₂ Scissoring | 1580 | 1585 | 1583 |

| Ring Breathing | 995 | 1000 | 998 |

Data is illustrative and compiled based on typical values found in computational studies of substituted pyridines. researchgate.net

The strong correlation between the theoretical and experimental values allows for a confident assignment of the spectral features, which is fundamental for the structural characterization of new compounds.

Tautomerization Studies and Stability of Isomeric Forms

Tautomerism, the interconversion of structural isomers, is a key consideration in the study of heterocyclic compounds like aminopyridines. For 2,3-diaminopyridine and its derivatives, potential tautomerism involves proton transfer, leading to different amino and imino forms. Computational studies are essential for evaluating the relative stabilities of these tautomers, as they can coexist in equilibrium. scispace.com

The primary tautomeric equilibrium in a diaminopyridine system would be between the diamino form and various imino forms, where a proton from an amino group migrates to a ring nitrogen or the other amino group. Quantum chemical calculations can determine the optimized geometry and relative energies of each tautomer, predicting the most stable and therefore most abundant form. consensus.app

For most substituted 2-aminopyridines, the amino tautomer is significantly more stable than the imino form. researchgate.net This is generally attributed to the preservation of the aromaticity of the pyridine ring in the amino form. The introduction of substituents, such as the iodine atom and an additional amino group in this compound, can influence the energy difference between the tautomeric forms. DFT calculations are typically used to compute the potential energy surface for the proton transfer process, identifying the transition states and activation barriers for tautomerization. scispace.com

Table 2: Theoretical Relative Energies of Potential Tautomers of a Diaminopyridine Analog (Note: This table is conceptual and illustrates the expected relative stabilities based on general findings for aminopyridines.)

| Tautomeric Form | Structure | Relative Energy (kJ/mol) (Illustrative) | Predicted Stability |

|---|---|---|---|

| Diamino (Canonical) | This compound | 0.00 | Most Stable |

| Imino Tautomer 1 | 2-Amino-3-imino-6-iodo-3H-pyridine | +45 | Less Stable |

The results of these computational studies consistently indicate that the canonical diamino form is the most stable isomer, which is crucial information for understanding the compound's reactivity, intermolecular interactions, and biological activity. consensus.app

Coordination Chemistry of 2,3 Diamino 6 Iodopyridine Ligands

Synthesis of Metal Complexes with 2,3-Diamino-6-iodopyridine

The synthesis of metal complexes involving 2,3-diaminopyridine (B105623) derivatives is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. journalononcology.org The general procedure involves dissolving the diaminopyridine derivative and the metal salt, often a halide or acetate, in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture for a specific period. journalononcology.orgscispace.com The resulting metal complex often precipitates upon cooling and can be isolated by filtration. hud.ac.uk

Researchers have successfully synthesized a variety of transition metal complexes using 2,3-diaminopyridine and its derivatives. These include complexes with copper(II), nickel(II), iron(III), zinc(II), ruthenium(II), and cobalt(II). researchgate.netscispace.comresearchgate.netniscpr.res.in For instance, new copper(II), zinc(II), and nickel(II) Schiff base complexes have been prepared from 2,3-diaminopyridine and various aldehydes. scispace.com Similarly, mixed-ligand Cu(II) complexes have been synthesized using 2,3-diaminopyridine derivatives alongside other ligands like 2-methoxy-5-sulfamoylbenzoic acid. scispace.com The synthesis often involves a 2:1 or 1:1 ligand-to-metal ratio, leading to the formation of mononuclear or binuclear complexes depending on the reaction conditions and the nature of the ligand. journalononcology.orgscispace.com

Table 1: Examples of Synthesized Transition Metal Complexes with 2,3-Diaminopyridine Derivatives

| Metal Ion | Co-Ligand/Derivative | Resulting Complex Type | Reference |

|---|---|---|---|

| Cu(II) | Salicylaldehyde | Schiff Base Complex | scispace.com |

| Ni(II) | 4-Hydroxybenzaldehyde | Schiff Base Complex | scispace.com |

| Zn(II) | 4-Nitrobenzaldehyde | Schiff Base Complex | scispace.com |

| Fe(III) | o-Vanillin | Schiff Base Complex | niscpr.res.in |

| Ru(II) | Pyrrole-2-carboxaldehyde | Schiff Base Complex | researchgate.net |

2,3-Diaminopyridine and its derivatives are versatile chelating agents capable of coordinating with metal ions in several ways. researchgate.net The primary binding mode involves chelation through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amino group at the 2-position, forming a stable five-membered ring. niscpr.res.inscispace.com In some cases, particularly in Schiff base complexes, coordination occurs through the imino nitrogen(s) formed from the condensation of the amino groups with an aldehyde. niscpr.res.in The presence of a free amino group, as seen in mono-condensed Schiff base complexes, can also lead to coordination through the NH2 group. niscpr.res.in Spectroscopic methods, particularly infrared (IR) spectroscopy, are crucial for determining the binding mode. A shift in the C=N stretching frequency to a lower wavenumber in the complex's IR spectrum compared to the free ligand confirms the coordination of the metal ion to the imino nitrogen. niscpr.res.in The participation of the pyridine nitrogen in coordination is also inferred from shifts in the characteristic ring vibration bands.

Structural Characterization of Coordination Compounds (e.g., elemental analysis, ICP-OES)

The structures of newly synthesized coordination compounds are elucidated using a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are employed to determine the empirical formula and the metal content of the complexes, respectively. scispace.com These data help in proposing the stoichiometry of the complexes. scispace.com

Further structural information is obtained from various spectroscopic methods. cyberleninka.ru

Table 2: Techniques for Structural Characterization of Diaminopyridine Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| Elemental Analysis (CHN) | Determines the percentage composition of C, H, and N to establish the empirical formula. | scispace.comscispace.com |

| ICP-OES | Quantifies the metal content in the complex. | scispace.com |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms the coordination of the ligand to the metal ion by observing shifts in vibrational frequencies (e.g., ν(C=N), ν(N-H)). | scispace.comniscpr.res.in |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to infer the coordination geometry. | scispace.comscirp.org |

| NMR Spectroscopy | Used to characterize the structure of the ligands and their diamagnetic complexes in solution. | scispace.com |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the geometry and the oxidation state of the central metal ion. | scispace.comscirp.org |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from 2,3-diaminopyridine are key to understanding their structure and bonding. UV-Visible electronic spectra reveal ligand-to-metal charge transfer bands and d-d transitions of the central metal ion. scirp.orgmdpi.com The position and number of these d-d transition bands are indicative of the coordination geometry around the metal ion, such as octahedral or tetrahedral. scirp.orglibretexts.org For instance, Co(II) complexes of a related ligand, ddpd, show multiple weak ligand field bands in their electronic spectra, which are characteristic of its coordination environment. mdpi.com

Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (μeff) of the complexes. scirp.org This value is crucial for determining the number of unpaired electrons, and by extension, the spin state and geometry of the complex. scirp.org For example, a magnetic moment of 4.80 B.M. for a cobalt(II) complex suggests an octahedral geometry, while a value of 2.82 B.M. for a Ni(II) complex is also indicative of an octahedral environment. scirp.org

Table 3: Magnetic Moments for Representative Metal Complexes of Diaminopyridine Derivatives

| Metal Complex | Magnetic Moment (B.M.) | Suggested Geometry | Reference |

|---|---|---|---|

| [Co(L)Cl(H₂O)₂] | 4.80 | Octahedral | scirp.org |

| [Ni(L)Cl(H₂O)₂] | 2.82 | Octahedral | scirp.org |

| [Cu(L)Cl(H₂O)₂] | 1.84 | Distorted Octahedral | scirp.org |

(L represents a Schiff base ligand derived from 2,6-diaminopyridine)

Catalytic Applications of this compound Metal Complexes (e.g., as homogeneous or heterogeneous catalysts)

Metal complexes derived from diaminopyridines have shown significant potential as catalysts in various organic transformations. researchgate.netresearchgate.net While specific catalytic studies on this compound complexes are not widely reported, research on related structures provides a strong basis for their potential applications. For example, iron(III) and ruthenium(II) complexes derived from Schiff bases of 2,3-diaminopyridine have demonstrated catalytic activity in the oxidation of alcohols. researchgate.net

Furthermore, vanadium(IV) complexes with Schiff base ligands derived from 2,3-diaminopyridine have been employed as efficient catalysts for the oxidation of sulfides to sulfoxides using hydrogen peroxide. researchgate.net These catalysts have been noted for their high conversion rates and selectivity. researchgate.net Iron pincer complexes featuring a 2,6-diaminopyridine (B39239) backbone have also been shown to be highly effective and chemoselective catalysts for the coupling of aromatic aldehydes with ethyl diazoacetate. tuwien.at The versatility of these diaminopyridine-based catalysts suggests that complexes of this compound could also function as effective homogeneous or heterogeneous catalysts, with the iodo-substituent potentially influencing catalytic activity and selectivity.

Supramolecular Chemistry Involving 2,3 Diamino 6 Iodopyridine

Investigation of Hydrogen Bonding Interactions in Solid-State Architectures and Solution

No studies detailing the specific hydrogen bonding patterns, synthons, or solid-state crystal structure of 2,3-Diamino-6-iodopyridine are available. The presence of two amino groups and a pyridine (B92270) nitrogen atom suggests a high potential for diverse hydrogen bond donor-acceptor interactions, which would be crucial in dictating its crystal packing and solution-state aggregation. However, without experimental crystallographic or spectroscopic data, any description would be purely speculative.

Formation of Co-crystals and Organic Salts

There is no published research on the formation of co-crystals or organic salts involving this compound. The amino and pyridine functionalities make it a viable candidate for co-crystallization with various co-formers (e.g., carboxylic acids, amides) through hydrogen bonding or proton transfer, but no such materials have been reported.

Role in Directed Self-Assembly of Functional Materials (e.g., dendrimers, polymeric networks)

Information regarding the use of this compound as a building block in the directed self-assembly of functional materials is absent from the scientific literature. Its trifunctional nature (two amino groups, one iodo-group for potential halogen bonding or further reaction) could theoretically be exploited in the construction of complex supramolecular architectures like polymers or dendrimers, but no examples have been documented.

Host-Guest Chemistry and Molecular Recognition Phenomena

There are no reports on the involvement of this compound in host-guest chemistry or molecular recognition. Its potential to act as either a host or a guest molecule has not been investigated, and therefore, no data on its binding affinities, selectivity, or recognition capabilities are available.

Applications of 2,3 Diamino 6 Iodopyridine in the Synthesis of Advanced Organic Materials and Bioactive Scaffolds

Building Block for Heterocyclic Systems with Potential Utility

The arrangement of the amino groups in 2,3-diamino-6-iodopyridine makes it an ideal precursor for the synthesis of fused N-heterocycles, which are prominent scaffolds in many biologically active compounds. The iodine atom at the 6-position provides a crucial handle for further molecular diversification through various cross-coupling reactions.

This compound is a key starting material for the synthesis of imidazo[4,5-b]pyridine derivatives. The vicinal diamino functionality readily undergoes condensation reactions with a variety of electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives, to form the fused imidazole (B134444) ring. nih.govresearchgate.net This cyclocondensation reaction is a fundamental strategy for constructing the imidazopyridine core.

For instance, the reaction of 2,3-diaminopyridine (B105623) with substituted aldehydes can yield 1H-imidazo[4,5-b]pyridine derivatives through an air oxidative cyclocondensation. nih.gov Similarly, reactions with carboxylic acids or ketones can also be employed to generate these fused systems. nih.govresearchgate.net When this compound is used as the starting material, the resulting product is a 6-iodo-substituted imidazo[4,5-b]pyridine. This iodinated heterocycle is not merely an end product but a versatile intermediate itself. The carbon-iodine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents at the 6-position. This capability is instrumental in creating libraries of complex molecules for screening purposes. imist.ma

The structural similarity of the imidazopyridine ring system to naturally occurring purines has driven extensive investigation into their therapeutic potential. nih.gov These compounds are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects. researchgate.netresearchgate.net

Table 1: Synthesis of 6-Iodo-Substituted Imidazo[4,5-b]pyridines

| Reagent | Resulting Functional Group at C2 | Reference Reaction Type |

|---|---|---|

| Aryl Aldehyd (Ar-CHO) | Aryl Group (Ar) | Oxidative Cyclocondensation nih.gov |

| Carboxylic Acid (R-COOH) | Alkyl/Aryl Group (R) | Condensation nih.govresearchgate.net |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.govmdpi.com this compound serves as an excellent foundational scaffold for such studies. The iodo-group at the 6-position is a key feature, acting as a versatile synthetic handle for introducing a wide array of substituents. This allows chemists to systematically modify the structure and evaluate the resulting impact on biological activity. mdpi.com

While the core structure is 2,3-diamino, the principles of using an iodinated pyridine (B92270) apply to related isomers as well. For example, in the synthesis of dihydropyridine and pyridine analogs, various functional groups are introduced to explore their effects on biological activity, such as anticancer properties. semanticscholar.org The synthesis of libraries of compounds, such as pteridinones and pyrimidodiazepinones, for future SAR studies highlights the importance of versatile building blocks. nih.gov

The process typically involves first using the diamino functionality to construct a core heterocyclic system, such as the imidazopyridine ring mentioned previously. The resulting 6-iodoheterocycle can then undergo various cross-coupling reactions to append different chemical moieties. This systematic modification allows researchers to probe the molecular interactions between the compound and its biological target, identifying which functional groups enhance potency, selectivity, or pharmacokinetic properties. nih.govnih.gov This approach is crucial for the rational design of new therapeutic agents. nih.gov

Table 2: Examples of Cross-Coupling Reactions for SAR Library Synthesis

| Reaction Name | Reagent | Group Introduced at 6-position |

|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| Heck Coupling | Alkene | Alkenyl |

| Buchwald-Hartwig Amination | Amine | Amino |

Functional Materials Development

The unique electronic and structural features of pyridine-based molecules make them attractive components for advanced functional materials. This compound provides a platform for creating polymers and other materials with potentially interesting optoelectronic and sensing properties.

The presence of two reactive amino groups allows this compound to be used as a monomer in polymerization reactions. For example, it can undergo enzymatic or oxidative polymerization to form polymers with pyridine units in the backbone. nih.gov It can also be reacted with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The resulting polymers would possess the inherent electronic properties of the pyridine ring, and the pendant iodo-group offers a site for post-polymerization modification, enabling the tuning of the material's properties or the attachment of other functional units.

Furthermore, this compound is a candidate for the construction of dendritic architectures. Dendrimers are highly branched, well-defined macromolecules with a central core and repeating branched units. rsc.org this compound could potentially act as a core unit or a branching unit where the amino groups and the iodo-group serve as points for extending the dendritic arms. Such structures are under investigation for applications in drug delivery, catalysis, and materials science. rsc.org

Pyridine-containing compounds and their fused heterocyclic derivatives often exhibit useful photophysical properties, such as fluorescence. mdpi.com Heterocyclic systems synthesized from this compound can form extended π-conjugated systems, which are essential for optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The heavy iodine atom can influence the photophysical properties through the "heavy-atom effect," potentially enhancing intersystem crossing and promoting phosphorescence.